N-Ethyl-3-piperidyl benzilate

Description

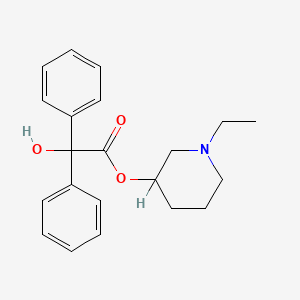

Structure

2D Structure

3D Structure

Properties

CAS No. |

3567-12-2 |

|---|---|

Molecular Formula |

C21H25NO3 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(1-ethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H25NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,2,9,14-16H2,1H3 |

InChI Key |

OJYOTLHNSMYONM-UHFFFAOYSA-N |

SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Appearance |

Solid powder |

Other CAS No. |

3567-12-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Ethyl-3-piperidyl benzilate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of N-Ethyl-3-piperidyl benzilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate, also known as JB-318, is a potent anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its effects are primarily mediated through the blockade of these receptors in the central and peripheral nervous systems, leading to a range of physiological and psychological effects, including delirium and hallucinations.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with muscarinic receptor subtypes, the subsequent impact on downstream signaling pathways, and standardized experimental protocols for its characterization. Due to the limited availability of specific quantitative binding data for this compound, this guide also presents comparative data for the closely related and more extensively studied compounds, N-methyl-3-piperidyl benzilate and 3-quinuclidinyl benzilate (BZ), to provide a contextual framework for its pharmacological profile.

Introduction

This compound is a synthetic glycolate (B3277807) ester with structural similarities to atropine (B194438) and the chemical warfare agent 3-quinuclidinyl benzilate (BZ).[1][2] Classified as a deliriant, its primary pharmacological action is the competitive inhibition of acetylcholine at muscarinic receptors.[1] While its central effects are predominant, it also exhibits peripheral anticholinergic activity.[1] Understanding the nuanced mechanism of action of this compound is crucial for the fields of pharmacology, toxicology, and the development of potential countermeasures. This guide aims to provide a detailed technical resource for professionals engaged in research and development in these areas.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The fundamental mechanism of action of this compound is its reversible, competitive antagonism of the five subtypes of muscarinic acetylcholine receptors (M1-M5). Acetylcholine, the endogenous ligand, is a key neurotransmitter in both the central and peripheral nervous systems, playing a vital role in processes such as learning, memory, and autonomic regulation. By binding to the orthosteric site on mAChRs without activating them, this compound prevents acetylcholine from binding and initiating downstream signaling cascades.

The five muscarinic receptor subtypes exhibit distinct tissue distribution and couple to different G proteins, leading to varied physiological responses upon activation or blockade.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.

-

M2 and M4 Receptors: These subtypes preferentially couple to Gi/o proteins.

The antagonistic action of this compound at these receptors disrupts the normal cholinergic transmission, leading to its characteristic anticholinergic effects.

Receptor Binding Profile

Binding Affinity of this compound and Related Compounds

Quantitative data on the binding affinity (Ki) of this compound for the individual muscarinic receptor subtypes (M1-M5) is not extensively available in the public literature. However, it is consistently reported to be less potent than its N-methyl analogue and 3-quinuclidinyl benzilate (BZ).[1][3] To provide a quantitative context, the following table summarizes the binding affinities of N-methyl-3-piperidyl benzilate and 3-quinuclidinyl benzilate for human muscarinic receptor subtypes.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| N-Methyl-3-piperidyl benzilate | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| 3-Quinuclidinyl benzilate (BZ) | ~0.1 | ~0.3 | ~0.2 | ~0.2 | ~0.3 |

Note: The Ki values for 3-Quinuclidinyl benzilate are approximate and can vary depending on the experimental conditions and tissue/cell line used. Data for N-methyl-3-piperidyl benzilate is not as comprehensively available in a comparative format.

A study by Gillis et al. (1984) investigated a series of piperidyl and pyrrolidyl benzilates and reported in vitro Ki values ranging from 0.05 nM to over 100 nM, highlighting the structural sensitivity of binding affinity within this chemical class.[4] For instance, (R)-N-(2-Fluoroethyl)-3-piperidyl benzilate, a closely related compound, was reported to have a Ki of 12.1 nM.[4]

Downstream Signaling Pathways

The blockade of muscarinic receptors by this compound inhibits the downstream signaling cascades normally initiated by acetylcholine. The specific pathways affected depend on the receptor subtype and the G protein to which it couples.

Gq/11-Coupled Receptors (M1, M3, M5)

Antagonism of these receptors by this compound prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to a failure in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), thereby inhibiting cellular responses such as smooth muscle contraction and glandular secretion.

Gi/o-Coupled Receptors (M2, M4)

By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase, thereby disinhibiting the production of cyclic AMP (cAMP). This can interfere with the normal regulation of cellular processes modulated by cAMP and protein kinase A (PKA). Additionally, the blockade of Gi/o-coupled receptors prevents the Gβγ subunit-mediated opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which is important for neuronal hyperpolarization and slowing of the heart rate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of muscarinic antagonists like this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

5.1.1. Materials

-

Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Unlabeled this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation cocktail.

5.1.2. Procedure

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Varying concentrations of this compound.

-

For total binding wells, add vehicle instead of the competitor.

-

For non-specific binding wells, add a saturating concentration of atropine.

-

-

Add cell membranes (20-50 µg protein per well) to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

5.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization (for M1, M3, M5 Receptors)

This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing Gq/11-coupled muscarinic receptors.

5.2.1. Materials

-

A stable cell line expressing a single human muscarinic receptor subtype (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol).

-

Unlabeled this compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

5.2.2. Procedure

-

Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the different concentrations of this compound for a defined period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) and record the fluorescence change over time.

5.2.3. Data Analysis

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

For Schild analysis to determine the pA2 value, a full agonist dose-response curve is generated in the presence of multiple fixed concentrations of the antagonist.

Functional Assay: cAMP Accumulation (for M2, M4 Receptors)

This protocol assesses the ability of this compound to reverse agonist-induced inhibition of cAMP production in cells expressing Gi/o-coupled muscarinic receptors.

5.3.1. Materials

-

A stable cell line expressing a single human muscarinic receptor subtype (M2 or M4).

-

Forskolin (an adenylyl cyclase activator).

-

A muscarinic agonist (e.g., carbachol).

-

Unlabeled this compound.

-

A cAMP detection kit (e.g., HTRF, ELISA).

-

Cell lysis buffer.

5.3.2. Procedure

-

Seed the cells in a suitable multi-well plate and allow them to attach.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a mixture of a fixed concentration of the muscarinic agonist and forskolin.

-

Incubate for a defined period to allow for cAMP production.

-

Lyse the cells and measure the cAMP concentration using a suitable detection kit.

5.3.3. Data Analysis

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.

Conclusion

This compound exerts its potent central and peripheral effects through competitive antagonism of all five subtypes of muscarinic acetylcholine receptors. This blockade disrupts the normal physiological functions mediated by these receptors, leading to the characteristic anticholinergic toxidrome. While specific quantitative data on its binding affinity for each receptor subtype remains elusive in readily available literature, its pharmacological profile can be inferred from its structural similarity to other well-characterized piperidyl benzilates. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel anticholinergic compounds, which is essential for advancing our understanding of their mechanism of action and for the development of effective therapeutic or protective strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mmsl.cz [mmsl.cz]

- 3. N-Methyl-3-piperidyl_benzilate [chemeurope.com]

- 4. Synthesis, (18)F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethyl-3-piperidyl Benzilate: A Technical Overview of its Antagonism at Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate, also known as JB-336, is a potent synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are pivotal in mediating a wide array of physiological functions, making them a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's interaction with mAChRs, detailing the underlying signaling pathways, and outlining key experimental protocols for its characterization. Due to the limited availability of specific binding affinity and functional antagonism data for this compound across all muscarinic receptor subtypes, this document focuses on the established qualitative understanding of its function and provides generalized methodologies for its quantitative assessment.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). They are widely distributed throughout the central and peripheral nervous systems and are involved in diverse physiological processes including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive functions.[1] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and coupled to different intracellular signaling cascades.[1]

-

M1, M3, and M5 Receptors: These subtypes primarily couple through the Gαq/11 family of G proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

-

M2 and M4 Receptors: These subtypes are coupled to the Gαi/o family of G proteins.[1] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

The diverse physiological roles and distinct signaling pathways of these receptor subtypes make them attractive targets for the development of selective antagonists for a variety of therapeutic applications.

This compound as a Muscarinic Antagonist

Signaling Pathways Modulated by this compound

As a muscarinic antagonist, this compound blocks the downstream signaling cascades initiated by acetylcholine binding to M1-M5 receptors.

Antagonism of Gαq/11-Coupled Receptors (M1, M3, M5)

By blocking M1, M3, and M5 receptors, this compound prevents the activation of phospholipase C and the subsequent generation of IP3 and DAG. This leads to an inhibition of intracellular calcium mobilization and protein kinase C activation.

Antagonism of Gαq/11-coupled muscarinic receptor signaling by this compound.

Antagonism of Gαi/o-Coupled Receptors (M2, M4)

By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase, thereby leading to a disinhibition of cAMP production.

Antagonism of Gαi/o-coupled muscarinic receptor signaling by this compound.

Experimental Protocols for Characterization

A thorough characterization of this compound's activity at muscarinic receptors involves a combination of binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for each of the five muscarinic receptor subtypes.[3][4] These assays are typically performed using cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).

4.1.1. Experimental Workflow

Workflow for a competitive radioligand binding assay.

4.1.2. Detailed Methodology

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).

-

Add a fixed concentration of a high-affinity radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), typically at a concentration close to its dissociation constant (Kd).

-

Add varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist like atropine (B194438) (e.g., 1-10 µM).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential to determine the potency of this compound in antagonizing the cellular responses mediated by muscarinic receptor activation.

4.2.1. Calcium Flux Assay (for M1, M3, and M5 Receptors)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.[5]

4.2.1.1. Detailed Methodology

-

Cell Preparation:

-

Seed cells expressing the M1, M3, or M5 receptor subtype in a 96-well plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

-

Antagonist Incubation:

-

Pre-incubate the cells with varying concentrations of this compound for a specific period (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Measurement:

-

Add a known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (typically EC80).

-

Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the inhibitory effect of this compound on the agonist-induced calcium response.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

4.2.2. GTPγS Binding Assay (for M2 and M4 Receptors)

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.

4.2.2.1. Detailed Methodology

-

Membrane and Reagent Preparation:

-

Use cell membranes expressing the M2 or M4 receptor subtype.

-

Prepare an assay buffer containing GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation).

-

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of a muscarinic agonist.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for a specific time at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

-

Quantification and Analysis:

-

Wash the filters and quantify the bound radioactivity using a scintillation counter.

-

Determine the inhibitory effect of this compound on the agonist-stimulated [³⁵S]GTPγS binding.

-

Calculate the IC50 value from the dose-response curve.

-

Quantitative Data Summary

As of the latest literature review, specific and comprehensive quantitative data for the binding affinity (Ki) and functional antagonism (IC50) of this compound at each of the five cloned human muscarinic receptor subtypes is not consistently available. The tables below are structured to present such data once it becomes available through further research.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |

| M1 | Data Not Available | |||

| M2 | Data Not Available | |||

| M3 | Data Not Available | |||

| M4 | Data Not Available | |||

| M5 | Data Not Available |

Table 2: Functional Antagonism of this compound at Human Muscarinic Receptors

| Receptor Subtype | Assay Type | Agonist Used | IC50 (nM) | Cell Line | Reference |

| M1 | Calcium Flux | Data Not Available | |||

| M2 | GTPγS Binding | Data Not Available | |||

| M3 | Calcium Flux | Data Not Available | |||

| M4 | GTPγS Binding | Data Not Available | |||

| M5 | Calcium Flux | Data Not Available |

Conclusion

This compound is a recognized potent muscarinic acetylcholine receptor antagonist. Its mechanism of action involves the competitive blockade of all five muscarinic receptor subtypes, thereby inhibiting their diverse downstream signaling pathways. While its qualitative antagonistic properties are established, a comprehensive quantitative characterization of its binding affinity and functional potency at each individual M1-M5 receptor subtype is lacking in the current scientific literature. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to undertake such characterization, which is crucial for a complete understanding of its pharmacological profile and for the potential development of more selective muscarinic receptor modulators. Further research is warranted to populate the quantitative data tables and to fully elucidate the therapeutic potential and selectivity of this compound.

References

- 1. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for a M(1) muscarinic receptor on the endothelium of human pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor subtypes in the human colon: lack of evidence for atypical subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of N-Ethyl-3-piperidyl benzilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate, also known by the codename JB-318, is a potent anticholinergic agent.[1] As a member of the glycolate (B3277807) class of compounds, it is structurally related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB).[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical and Physical Properties

Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | (1-ethylpiperidin-3-yl) 2-hydroxy-2,2-di(phenyl)acetate | [1] |

| Synonyms | JB-318, N-Ethyl-3-piperidylbenzilate | [1][2][3] |

| CAS Number | 3567-12-2 | [1][4] |

| Molecular Formula | C₂₁H₂₅NO₃ | [1][4][5] |

| Molecular Weight | 339.43 g/mol | [6] |

| Canonical SMILES | CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | [3] |

| InChI | InChI=1S/C21H25NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,2,9,14-16H2,1H3 | [1] |

Physicochemical Data

Note: Experimental data for the free base is limited. The values below are either predicted or refer to the hydrochloride salt where specified.

| Property | Value | Notes |

| Melting Point | Not available | Data for the hydrochloride salt is also not readily available. |

| Boiling Point | Not available | - |

| Solubility | Not available | General solubility for benzilate esters suggests solubility in organic solvents. |

| pKa | Not available | As a tertiary amine, it is expected to be basic. |

| XlogP (Predicted) | 3.6 | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the literature. Therefore, generalized, standard laboratory procedures for compounds of this nature are provided below.

Synthesis of this compound

A potential synthesis route for this compound involves the esterification of benzilic acid with N-ethyl-3-piperidinol.

Materials:

-

Benzilic acid

-

N-ethyl-3-piperidinol

-

Thionyl chloride or other suitable activating agent

-

Anhydrous toluene (B28343) or other suitable aprotic solvent

-

Triethylamine (B128534) or other suitable base

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Activation of Benzilic Acid: Benzilic acid is converted to its more reactive acid chloride. In a round-bottom flask, suspend benzilic acid in anhydrous toluene. Add thionyl chloride dropwise at room temperature with stirring. Heat the mixture to reflux until the reaction is complete (monitored by TLC or disappearance of the solid). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Esterification: Dissolve the resulting benzoyl chloride in fresh anhydrous toluene. In a separate flask, dissolve N-ethyl-3-piperidinol and triethylamine in anhydrous toluene. Add the N-ethyl-3-piperidinol solution dropwise to the benzoyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water or a mild aqueous base. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small percentage of triethylamine).

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Finely powder a small sample of the purified this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15°C per minute initially.

-

Observe the sample and record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample is liquid (the completion of melting). This range is the melting point.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2°C per minute) as the temperature approaches the previously observed melting range.

Determination of Solubility

Materials:

-

This compound

-

Solvents: Purified water, Ethanol, Dimethyl sulfoxide (B87167) (DMSO)

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 1 mg) into a series of vials.

-

To each vial, add a known volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO).

-

Vortex the vials vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the vials for the presence of undissolved solid.

-

If the solid has dissolved, incrementally add more of the compound until a saturated solution is formed (i.e., solid remains undissolved after vigorous mixing).

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by determining the concentration of the saturated solution using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa

Method: Potentiometric Titration

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each incremental addition of the acid titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve. The pH at the half-equivalence point (where half of the base has been neutralized) is equal to the pKa of the conjugate acid. The pKa of the base itself can then be calculated using the relationship pKa + pKb = 14 (in aqueous solution).

Mechanism of Action and Signaling Pathway

This compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. It competitively blocks the binding of the neurotransmitter acetylcholine to M1-M5 muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions in the central and peripheral nervous systems.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. The antagonism of these receptors by this compound leads to the inhibition of their downstream signaling cascades.

Caption: Antagonism of Muscarinic Receptor Signaling by this compound.

Experimental Workflow: Radioligand Binding Assay

A common experimental workflow to characterize the binding of a compound like this compound to its target receptor is a radioligand binding assay. This assay can be used to determine the affinity (Ki) of the unlabeled compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor. A typical radioligand used for muscarinic receptors is [³H]-Quinuclidinyl benzilate ([³H]-QNB).

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a significant compound for the study of the cholinergic system due to its potent anticholinergic activity. While a complete experimental dataset of its physicochemical properties is not publicly available, this guide provides a thorough compilation of its known chemical characteristics, predicted properties, and relevant experimental protocols. The provided diagrams of its mechanism of action and a typical experimental workflow offer a clear visual representation for researchers in the field. Further experimental investigation is warranted to fully characterize the physical properties of the this compound free base.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. N-Ethyl-3-piperidylbenzilate hydrochloride | C21H26ClNO3 | CID 10090905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ethyl-3-piperidylbenzilate - Wikidata [wikidata.org]

- 4. 1-Ethyl-3-piperidinyl alpha-hydroxy-alpha-phenylbenzeneacetate | C21H25NO3 | CID 62504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C21H25NO3) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-Ethyl-3-piperidyl benzilate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Ethyl-3-piperidyl benzilate (also known as JB-318) is a Schedule I controlled substance in the United States and is regulated in other countries.[1][2] Its use is restricted to authorized scientific research. This document is intended for informational purposes for professionals in relevant fields and does not endorse or encourage the use of this substance.

Introduction

This compound is a synthetic anticholinergic compound, structurally related to the potent chemical warfare agent 3-Quinuclidinyl benzilate (QNB).[1] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with its effects on the central nervous system (CNS) being more pronounced than its peripheral effects.[3] While less potent and with a shorter duration of action than QNB, this compound is known to produce deliriant and hallucinogenic effects.[1][3] Due to its high affinity for mAChRs, radiolabeled versions of this compound and its analogs have been utilized in neuroscience research, particularly in positron emission tomography (PET) studies to map the distribution and density of these receptors in the brain.[1][4] This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to support research and drug development endeavors.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding profile of this compound across these subtypes influences its physiological and psychological effects.

Receptor Binding Affinity

| Compound | Receptor Target | In Vitro Affinity (Ki) | Reference |

| N-Ethyl-4-piperidyl benzilate | Muscarinic Acetylcholine Receptors | 0.2 nM | [5] |

| N-Methyl-4-piperidyl benzilate | Muscarinic Acetylcholine Receptors | 0.2 nM | [5] |

| 4-Piperidinyl benzilate | Muscarinic Acetylcholine Receptors | 2.0 nM | [5] |

| N-Propyl-4-piperidyl benzilate | Muscarinic Acetylcholine Receptors | >100 nM | [5] |

Note: The data above is for the 4-piperidyl isomer, which may have different binding affinities than the 3-piperidyl isomer (this compound), but demonstrates the high affinity of N-ethyl substitution.

Signaling Pathways

As a muscarinic antagonist, this compound blocks the canonical signaling pathways activated by acetylcholine. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed.

Behavioral Effects

The central anticholinergic activity of this compound leads to a range of behavioral effects characteristic of deliriants. These include disorientation, confusion, hallucinations, and impairment of cognitive functions such as memory and attention.[1] Animal models are crucial for studying these effects and for screening potential therapeutic interventions.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. However, studies on its radiolabeled analogs and related compounds provide insights into its absorption, distribution, metabolism, and excretion.

Absorption

The route of administration significantly impacts the absorption of this compound. While no specific oral bioavailability data is available, its structural similarity to other piperidine-containing compounds suggests that it may be absorbed orally.[1] In research settings, it is often administered intravenously to ensure complete bioavailability.

Distribution

Following administration, this compound distributes to various tissues, with a notable penetration of the blood-brain barrier, leading to its central effects.[3] PET studies with [11C]-labeled N-alkyl-3-piperidyl benzilate analogs in conscious monkeys have provided quantitative data on its brain kinetics.[4]

| Compound | Brain Region | Peak Radioactivity (SUV) | Time to Peak (min) | Clearance from Brain | Reference |

| (+)-N-[¹¹C]ethyl-3-piperidyl benzilate | Cortical Regions | ~3.5 | ~30-40 | Faster than N-methyl analog | [4] |

| (+)-N-[¹¹C]methyl-3-piperidyl benzilate | Cortical Regions | ~4.0 | ~60-80 | Slower | [4] |

| (+)-N-[¹¹C]propyl-3-piperidyl benzilate | Cortical Regions | ~3.0 | ~20-30 | Fastest | [4] |

SUV: Standardized Uptake Value. Data are estimations based on graphical representations in the cited source.

Metabolism

The metabolism of this compound is not fully elucidated but is expected to proceed through two primary pathways common to ester-containing and N-alkylated compounds:

-

Ester Hydrolysis: The ester bond is likely hydrolyzed by esterases, such as acetylcholinesterase and butyrylcholinesterase, to yield benzilic acid and N-ethyl-3-piperidinol.[6][7]

-

N-Dealkylation: The N-ethyl group can be removed through oxidative dealkylation, primarily by cytochrome P450 enzymes in the liver, to form N-deethyl-3-piperidyl benzilate and acetaldehyde.[8]

Further metabolism of the primary metabolites is also expected.

Excretion

The excretion of this compound and its metabolites is presumed to occur primarily through the kidneys via urine. The more polar metabolites, such as benzilic acid and conjugated products, are more readily excreted in urine. A smaller portion may be eliminated through fecal excretion.

Experimental Protocols

Radioligand Binding Assay (In Vitro)

This protocol outlines a competitive binding assay to determine the affinity of this compound for muscarinic receptors in rat brain tissue.

Methodology:

-

Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors. The protein concentration of the membrane preparation is determined.

-

Assay: In a multi-well plate, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-QNB) is incubated with the membrane preparation and varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Animal Behavioral Study (In Vivo)

This protocol describes a method to assess the deliriant-like effects of this compound in rodents using a locomotor activity and observational scoring paradigm.

Methodology:

-

Animals: Male Wistar rats are individually housed and acclimatized to the laboratory conditions.

-

Apparatus: A set of automated locomotor activity chambers equipped with infrared beams to track movement.

-

Procedure:

-

On the test day, rats are habituated to the activity chambers for 30 minutes.

-

Animals are then administered either vehicle (saline) or this compound at various doses via intraperitoneal injection.

-

Immediately after injection, the rats are returned to the activity chambers, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).

-

During this time, behavioral observations are made at regular intervals by a trained observer blinded to the treatment conditions. Behaviors to be scored include stereotypy, ataxia, and signs of delirium (e.g., head weaving, apparent visual tracking of non-existent stimuli).

-

-

Data Analysis: Locomotor activity data are analyzed using ANOVA to compare the effects of different doses of this compound with the vehicle control. Observational scores are analyzed using appropriate non-parametric statistical tests.

Conclusion

This compound remains a compound of significant interest in neuropharmacology due to its potent anticholinergic properties and its utility as a research tool. This guide has synthesized the available data on its pharmacokinetics and pharmacodynamics, highlighting its high affinity for muscarinic receptors and its characteristic central effects. While a complete pharmacokinetic profile is yet to be fully elucidated, the information presented here provides a robust foundation for researchers and drug development professionals. Further studies are warranted to fully characterize its metabolic fate and to explore the therapeutic potential of modulating the cholinergic system with compounds of this class.

References

- 1. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Evaluation of PET ligands (+)N-[(11)C]ethyl-3-piperidyl benzilate and (+)N-[(11)C]propyl-3-piperidyl benzilate for muscarinic cholinergic receptors: a PET study with microdialysis in comparison with (+)N-[(11)C]methyl-3-piperidyl benzilate in the conscious monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholinergic and antimuscarinic (anticholinergic) mechanisms and drugs | Basicmedical Key [basicmedicalkey.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-Ethyl-3-piperidyl benzilate (JB-318)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-piperidyl benzilate, designated JB-318, is a potent synthetic anticholinergic agent. Structurally related to the chemical warfare agent 3-Quinuclidinyl benzilate (BZ), JB-318 is a glycolate (B3277807) ester that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its potent central nervous system effects, which include delirium, hallucinations, and cognitive dysfunction, led to its investigation as a potential incapacitating agent. Today, it is a Schedule I controlled substance in the United States, signifying a high potential for abuse and no accepted medical use.[1][2] This guide provides a comprehensive technical overview of the history, development, and pharmacological profile of JB-318, intended for a scientific audience.

History and Development

The development of this compound is intrinsically linked to the mid-20th century exploration of psychochemical agents for military applications. As part of a broader investigation into anticholinergic compounds, researchers at the Edgewood Arsenal in Maryland, USA, synthesized and evaluated a series of glycolate esters for their potential as non-lethal incapacitating agents.[2][3][4] These classified studies, conducted from the 1950s through the 1970s, aimed to identify compounds that could produce temporary cognitive and behavioral disruption.[2][3][4] JB-318 emerged from this research as a compound of interest due to its significant central nervous system effects.[5] While its more potent sibling compound, BZ (JB-308), was weaponized, the full extent of the development and testing of JB-318 remains partially obscured by the classified nature of these historical military programs.[2][3]

Chemical Properties and Synthesis

This compound is a racemic mixture with the chemical formula C₂₁H₂₅NO₃ and a molecular weight of 339.43 g/mol .[6]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | (1-ethylpiperidin-3-yl) 2-hydroxy-2,2-di(phenyl)acetate |

| CAS Number | 3567-12-2 |

| Molecular Formula | C₂₁H₂₅NO₃ |

| Molecular Weight | 339.43 g/mol |

| Appearance | White crystalline solid (in hydrochloride salt form) |

Synthesis

The synthesis of this compound involves a two-step process: the preparation of the piperidine (B6355638) precursor, N-ethyl-3-hydroxypiperidine, followed by its esterification with benzilic acid.

A common method for the synthesis of N-substituted 3-hydroxypiperidines involves the N-alkylation of 3-hydroxypiperidine (B146073).[1][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypiperidine (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF).

-

Addition of Base: Add a non-nucleophilic base, for example, sodium carbonate (2.5 equivalents), to the solution.

-

Alkylation: While stirring, add ethyl bromide (0.95 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-ethyl-3-hydroxypiperidine.

-

Purification: The crude product can be purified by vacuum distillation.

The final step is the esterification of N-ethyl-3-hydroxypiperidine with benzilic acid. This can be achieved through various standard esterification methods, such as the use of a coupling agent or by converting benzilic acid to its more reactive acid chloride. A general procedure is outlined below.

-

Acid Chloride Formation (Optional but recommended for higher yield): In a separate flask, react benzilic acid with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form benziloyl chloride.

-

Esterification Reaction: In a reaction vessel, dissolve N-ethyl-3-hydroxypiperidine (1 equivalent) in an anhydrous, non-protic solvent such as dichloromethane (B109758) or THF.

-

Addition of Acylating Agent: Slowly add the benziloyl chloride (1 equivalent) to the solution of N-ethyl-3-hydroxypiperidine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, dilute base, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.

Pharmacology

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[5] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.[8][9][10][11][12] There are five subtypes of muscarinic receptors, M1 through M5, which are coupled to different G-protein signaling pathways.[8][9][10][11][12]

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to the Gq/11 family of G-proteins.[8][9][10][11][12] Antagonism of these receptors by JB-318 inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This blockade disrupts the downstream signaling cascade that leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[8][9][10][11]

-

M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins.[8][12] Antagonism of these receptors by JB-318 prevents the inhibition of adenylyl cyclase, thereby affecting intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[8][12]

By blocking these receptors, JB-318 disrupts the normal physiological functions of acetylcholine, leading to the characteristic anticholinergic toxidrome.

Binding Affinity

Table 2: Muscarinic Receptor Binding Affinity of N-Ethyl-4-piperidyl benzilate

| Compound | Receptor | Ki (nM) |

| N-Ethyl-4-piperidyl benzilate | Central mAChRs (rat brain) | 0.2 |

Data from Life Sciences, 1990, 47(10), 841-8.[5]

The binding affinity of a compound like JB-318 for different muscarinic receptor subtypes is typically determined using a radioligand displacement assay.[13]

-

Receptor Preparation: Membranes from cells expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), is used.

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (JB-318).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound in humans is scarce due to its classification and lack of clinical use. However, general principles of drug metabolism and distribution for similar anticholinergic compounds can be inferred.

-

Absorption: As a lipophilic molecule, JB-318 is likely well-absorbed across biological membranes.

-

Distribution: Its ability to produce profound central nervous system effects indicates that it readily crosses the blood-brain barrier. Radiolabeled versions of related compounds have been used to map the distribution of muscarinic receptors in the brain, confirming their CNS penetration.[5][15]

-

Metabolism: Like other ester-containing drugs, JB-318 is expected to be metabolized in the liver, primarily through hydrolysis of the ester bond by esterases.[16] This would break the molecule down into N-ethyl-3-hydroxypiperidine and benzilic acid. Further metabolism of these products could occur through oxidation and conjugation reactions.

-

Excretion: The more polar metabolites would then be excreted by the kidneys in the urine.

To determine the pharmacokinetic profile of JB-318, a study in an animal model such as rats would be conducted.

-

Animal Model: Use a cohort of male Wistar or Sprague-Dawley rats.

-

Drug Administration: Administer a known dose of JB-318 intravenously (for determining clearance and volume of distribution) and orally (for determining bioavailability) to different groups of rats.

-

Blood Sampling: Collect serial blood samples at predetermined time points after drug administration via a cannulated vein.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of JB-318 in the plasma samples.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F).

Dose-Response Relationship

Information on the dose-response relationship of JB-318 in humans is limited and primarily derived from the historical military studies at Edgewood Arsenal. These studies are not publicly available in their entirety. It is known that JB-318 produces deliriant and hallucinogenic effects at low doses.[5] The effects are reported to be less potent and of shorter duration than those of 3-quinuclidinyl benzilate (BZ).[5] Unpleasant side effects such as dysphoria, nausea, vomiting, dizziness, and extreme dry mouth are common.[5]

Conclusion

This compound (JB-318) is a potent centrally acting anticholinergic agent with a history rooted in military psychochemical research. Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, leading to a wide range of physiological and psychological effects. While specific quantitative data on its binding affinities for all muscarinic receptor subtypes and its full pharmacokinetic profile are not extensively documented in publicly accessible literature, its structural similarity to other well-characterized anticholinergics provides a basis for understanding its pharmacological properties. Further research, potentially through the declassification of historical data or new preclinical studies, would be necessary to fully elucidate the detailed technical profile of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Edgewood Arsenal human experiments - Wikipedia [en.wikipedia.org]

- 3. Unbinding Kinetics of Muscarinic M3 Receptor Antagonists Explained by Metadynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Client Challenge [military-history.fandom.com]

- 5. N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Equilibrium and kinetic measurements of muscarinic receptor antagonism on living cells using bead injection spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Examination of signalling pathways involved in muscarinic responses in bovine ciliary muscle using YM-254890, an inhibitor of the Gq/11 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Identification of three muscarinic receptor subtypes in rat lung using binding studies with selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Central Nervous System Effects of N-Ethyl-3-piperidyl benzilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate (JB-318) is a potent anticholinergic agent with significant effects on the central nervous system (CNS). As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), it disrupts normal cholinergic neurotransmission, leading to a range of psychological and physiological responses. This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, receptor binding characteristics, and the downstream signaling pathways it modulates within the CNS. Detailed experimental protocols for the in vitro and in vivo characterization of this and similar anticholinergic compounds are presented, alongside a comparative analysis of its potency relative to other glycolate (B3277807) esters. This document aims to serve as a critical resource for researchers investigating the therapeutic potential and toxicological profile of anticholinergic agents.

Introduction

This compound is a synthetic glycolate ester that belongs to a class of compounds known for their profound anticholinergic effects. Structurally related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB), this compound also exhibits deliriant and hallucinogenic properties, albeit with a lower potency and shorter duration of action than QNB and its N-methyl analog.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which are integral to numerous cognitive and physiological processes in the central nervous system.[2] Due to its psychoactive effects, it is classified as a Schedule I controlled substance in the United States.[2] Despite its potential for abuse, radiolabeled versions of this compound have been utilized in scientific research to map the distribution of muscarinic receptors in the brain.[2]

Quantitative Data Presentation

Table 1: Comparative Potency of this compound and Related Anticholinergic Glycolates

| Compound | Chemical Structure | Relative Psychoactive Potency | Notes |

| 3-Quinuclidinyl benzilate (QNB) | 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate | High | A highly potent and long-acting psychotomimetic agent.[3] |

| N-Methyl-3-piperidyl benzilate (JB-336) | (1-methylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate | Moderate to High | Less potent than QNB.[2] |

| This compound (JB-318) | (1-ethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate | Moderate | Less potent than N-Methyl-3-piperidyl benzilate and QNB.[2] |

| Ditran (JB-329) | Mixture of 1-ethyl-2-pyrrolidinylmethyl- and 1-ethyl-3-piperidyl-phenylcyclopentylglycolate | High | More potent than piperidyl benzilates like N-methyl-3-piperidyl benzilate, but less potent than QNB.[4] |

Table 2: Structure-Activity Relationships of Piperidyl Glycolates

| Structural Feature Variation | Effect on CNS Potency | Reference |

| Amino Alcohol Moiety | ||

| Quinuclidinyl vs. Piperidyl | Quinuclidinyl esters are generally more potent. | |

| N-Methyl vs. N-Ethyl on Piperidyl Ring | N-Methyl substitution generally confers higher potency than N-Ethyl. | [2] |

| Acid Moiety | ||

| Phenyl and Cycloalkyl Groups | Presence of at least one phenyl and a cycloalkyl group is associated with high potency. |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs) in the CNS. These receptors are G-protein coupled receptors (GPCRs) that play a critical role in modulating neuronal excitability and synaptic plasticity.

There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades. The blockade of these receptors by this compound disrupts these pathways, leading to the observed central anticholinergic syndrome.

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization of the anticholinergic effects of compounds like this compound on the central nervous system.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for muscarinic acetylcholine receptors in brain tissue.

Materials:

-

Test compound (e.g., this compound)

-

Radioligand (e.g., [³H]Quinuclidinyl benzilate - [³H]QNB)

-

Brain tissue (e.g., rat cerebral cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer, centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspension and re-centrifugation. Determine the protein concentration of the final membrane suspension.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known muscarinic antagonist like atropine).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment in Rodents

This protocol outlines a general procedure for evaluating the central anticholinergic effects of a test compound on locomotor activity and cognitive function in rodents.

Materials:

-

Test compound

-

Vehicle control (e.g., saline)

-

Rodents (e.g., mice or rats)

-

Behavioral testing apparatus (e.g., open field arena, Y-maze)

-

Video tracking software

Procedure:

-

Animal Preparation: Acclimate animals to the housing facility and handle them regularly to reduce stress. Habituate the animals to the testing apparatus prior to the experiment.

-

Drug Administration: Administer the test compound or vehicle control via a chosen route (e.g., intraperitoneal injection).

-

Behavioral Testing:

-

Open Field Test: Place the animal in the center of an open field arena and record its activity for a set duration. Measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency to assess locomotor activity and anxiety-like behavior.

-

Y-Maze Spontaneous Alternation: Place the animal in one arm of a Y-maze and allow it to freely explore for a set duration. Record the sequence of arm entries. A high rate of spontaneous alternation (entering a different arm on each successive entry) is indicative of normal working memory.

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of the test compound to the vehicle control.

Conclusion

This compound is a significant anticholinergic compound with pronounced effects on the central nervous system. Its mechanism of action as a competitive antagonist of muscarinic acetylcholine receptors is well-established, leading to the disruption of critical signaling pathways that regulate a wide array of cognitive and physiological functions. While precise quantitative binding affinity data remains elusive in the public domain, comparative studies consistently place its potency below that of QNB and its N-methyl analog. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the continued investigation of this compound and other novel anticholinergic agents. A deeper understanding of the structure-activity relationships and the specific interactions of these compounds with muscarinic receptor subtypes is crucial for the development of new therapeutic agents with improved selectivity and reduced adverse effects, as well as for mitigating the risks associated with their potential misuse.

References

- 1. Studies on the relationship of binding affinity to psychoactive and anticholingergic potency of a group of psychotomimetic glycolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ditran - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Muscarinic Receptor Binding Affinity of N-Ethyl-3-piperidyl benzilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of N-Ethyl-3-piperidyl benzilate for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1, M2, M3, M4, and M5). It includes a detailed summary of available quantitative binding data, a thorough description of the experimental protocols used for its determination, and a visualization of the associated signaling pathways.

Introduction to this compound and Muscarinic Receptors

This compound is an anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors, M1 through M5, are involved in a wide array of physiological processes, making them important targets for drug development. Radiolabeled versions of this compound have been utilized in scientific research to map the distribution of these receptors in the brain.[1]

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Species | Reference |

| This compound | M1 | Data Not Available | - | - |

| M2 | Data Not Available | - | - | |

| M3 | Data Not Available | - | - | |

| M4 | Data Not Available | - | - | |

| M5 | Data Not Available | - | - | |

| N-Methyl-3-piperidyl benzilate | Muscarinic (mixed) | Not specified, but higher affinity than N-ethyl analog | Monkey | [2] |

| N-Propyl-3-piperidyl benzilate | Muscarinic (mixed) | Not specified, but lower affinity than N-ethyl analog | Monkey | [2] |

It is important to note the current gaps in publicly available, direct Ki values for this compound across all five cloned human muscarinic receptor subtypes.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for compounds like this compound is primarily achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

General Principle

Radioligand binding assays involve the use of a radioactively labeled ligand (the radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled ligand (the competitor), such as this compound. By measuring the concentration of the competitor required to inhibit the binding of the radioligand by 50% (the IC50 value), the inhibition constant (Ki) of the competitor can be calculated using the Cheng-Prusoff equation.

Materials and Reagents

-

Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Competitor: this compound.

-

Receptor Source: Membranes prepared from cells (e.g., CHO or HEK 293 cells) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

-

Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Competition Binding Assay Protocol

-

Membrane Preparation: Homogenize the cells expressing the target receptor subtype and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a multi-well plate, add the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound to different wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

M2 and M4 Receptor Signaling

The M2 and M4 subtypes couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Conclusion

This compound is a valuable tool for the study of muscarinic acetylcholine receptors. While a complete quantitative binding profile across all five receptor subtypes remains to be fully elucidated in publicly accessible literature, the available information, in conjunction with data from related compounds, provides a foundation for its use in research. The well-established methodologies of radioligand binding assays are essential for determining its affinity and selectivity, and an understanding of the distinct signaling pathways of the muscarinic receptor subtypes is crucial for interpreting the functional consequences of its binding. Further research to fully characterize the binding of this compound to each of the five cloned human muscarinic receptors would be of significant value to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of PET ligands (+)N-[(11)C]ethyl-3-piperidyl benzilate and (+)N-[(11)C]propyl-3-piperidyl benzilate for muscarinic cholinergic receptors: a PET study with microdialysis in comparison with (+)N-[(11)C]methyl-3-piperidyl benzilate in the conscious monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of N-Ethyl-3-piperidyl benzilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-piperidyl benzilate (JB-318) is a potent anticholinergic agent that acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key binding affinity data and outlining detailed experimental protocols for its study. The document also visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile. As a Schedule I controlled substance, this compound is intended for research purposes only.

Introduction